![molecular formula C44H79N5O2 B15348651 N,N'-[Iminobis(ethane-1,2-diyliminoethane-1,2-diyl)]bis(octadeca-9,12-dien-1-amide) CAS No. 93918-56-0](/img/structure/B15348651.png)
N,N'-[Iminobis(ethane-1,2-diyliminoethane-1,2-diyl)]bis(octadeca-9,12-dien-1-amide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-[Iminobis(ethane-1,2-diyliminoethane-1,2-diyl)]bis(octadeca-9,12-dien-1-amide): is a complex organic compound with a molecular formula of C44H83N5O2 and a molecular weight of 710.13 g/mol . This compound is known for its unique structure, which includes multiple amide groups and ethane-1,2-diyl linkages, making it a subject of interest in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach is the stepwise formation of the amide bonds and the ethane-1,2-diyl linkages. The process may start with the reaction of octadeca-9,12-dienoic acid with ethylenediamine to form the initial amide linkage, followed by further reactions to introduce the additional amide groups and linkages.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The double bonds in the octadeca-9,12-dienoic acid moiety can be oxidized to form epoxides or diols.
Reduction: : The amide groups can be reduced to amines under specific conditions.
Substitution: : The ethane-1,2-diyl linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and osmium tetroxide (OsO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Nucleophiles like ammonia (NH3) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Epoxides or diols.
Reduction: : Amines.
Substitution: : Substituted ethane-1,2-diyl derivatives.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in drug development.
Industry: : Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
This compound is unique due to its specific structure and the presence of multiple amide groups and ethane-1,2-diyl linkages. Similar compounds may include other polyamide structures or compounds with similar functional groups. the exact structure and arrangement of these groups make this compound distinct.
List of Similar Compounds
Polyamides: : Compounds with repeating amide groups.
Ethyleneamines: : Compounds containing ethyleneamine linkages.
Dienes: : Compounds with conjugated diene structures.
Properties
CAS No. |
93918-56-0 |
|---|---|
Molecular Formula |
C44H79N5O2 |
Molecular Weight |
710.1 g/mol |
IUPAC Name |
(9E,12E)-N-[2-(aziridin-1-yl)-2-[[1-(aziridin-1-yl)-2-[[(9E,12E)-octadeca-9,12-dienoyl]amino]ethyl]amino]ethyl]octadeca-9,12-dienamide |
InChI |
InChI=1S/C44H79N5O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(50)45-39-41(48-35-36-48)47-42(49-37-38-49)40-46-44(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,41-42,47H,3-10,15-16,21-40H2,1-2H3,(H,45,50)(H,46,51)/b13-11+,14-12+,19-17+,20-18+ |
InChI Key |
AABPEPIEJGIBNE-WVZYQCMWSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCC(N1CC1)NC(N2CC2)CNC(=O)CCCCCCC/C=C/C/C=C/CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCC(NC(CNC(=O)CCCCCCCC=CCC=CCCCCC)N1CC1)N2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


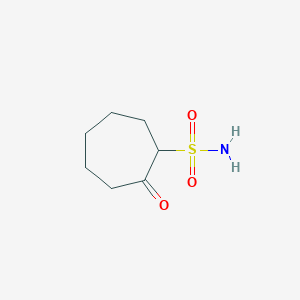
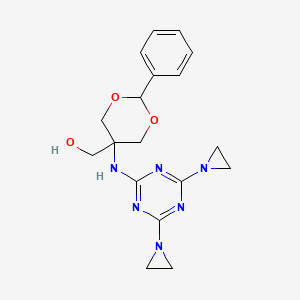
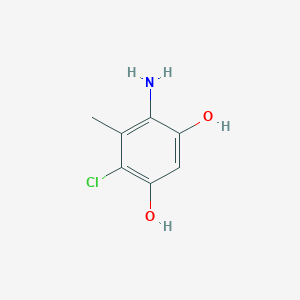
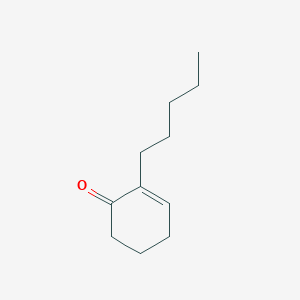

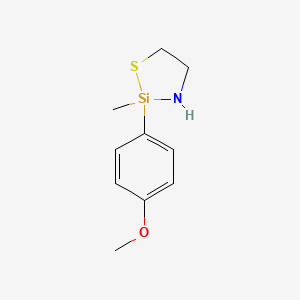
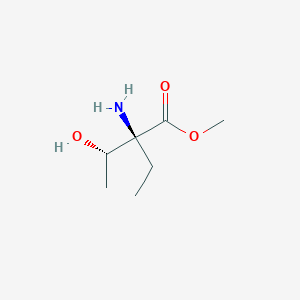
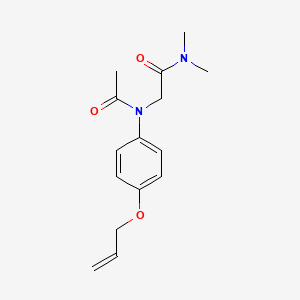

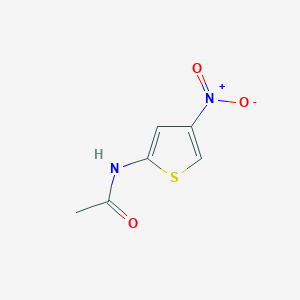

![2,3-Dimethyl-Benz[e]indole](/img/structure/B15348637.png)

![2,7-Naphthalenedisulfonic acid, 4-[[4-[(3,6-disulfo-1-naphthalenyl)azo]-1-naphthalenyl]azo]-3-hydroxy-, tetrasodium salt](/img/structure/B15348643.png)
